Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid
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Overview
Description
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid is a complex organic compound that consists of three distinct chemical entities: benzene-1,3-dicarboxylic acid, 2,2-dimethylpropane-1,3-diol, and terephthalic acid. This compound is notable for its applications in the production of polyesters and other polymeric materials. The molecular formula for this compound is C21H24O10, and it has a molecular weight of 436.409 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid typically involves the esterification reaction between benzene-1,3-dicarboxylic acid and 2,2-dimethylpropane-1,3-diol in the presence of terephthalic acid. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions typically involve elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid undergoes several types of chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of alcohol groups to carboxylic acids or ketones.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, elevated temperatures.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Polyesters and other polymeric materials.
Hydrolysis: Benzene-1,3-dicarboxylic acid and 2,2-dimethylpropane-1,3-diol.
Oxidation: Carboxylic acids and ketones
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyesters and other polymeric materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biodegradable medical implants and devices.
Industry: Utilized in the production of high-performance plastics and resins
Mechanism of Action
The mechanism of action of benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid primarily involves its ability to form ester bonds, which are crucial in the formation of polyesters. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acidic or basic conditions, which facilitate the formation and breakdown of ester bonds .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid is unique due to its combination of three distinct chemical entities, which imparts specific properties such as enhanced stability and reactivity. This makes it particularly valuable in the production of high-performance polyesters and other polymeric materials .
Properties
CAS No. |
25214-38-4 |
---|---|
Molecular Formula |
C21H24O10 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3 |
InChI Key |
YMPNIJDQYQSALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Related CAS |
25214-38-4 |
Origin of Product |
United States |
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